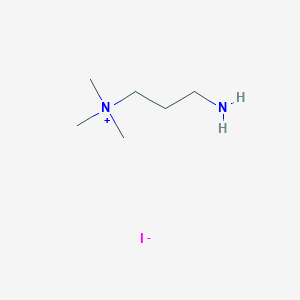
3-Amino-N,N,N-trimethylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium salt. It is known for its diverse applications in organic chemistry, particularly in the synthesis of hydrophilic-hydrophobic block copolymers and as a surfactant in the synthesis of ultrathin nano scrolls . This compound is characterized by its molecular formula C6H16IN and a molecular weight of 261.00 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-trimethylpropan-1-aminium iodide typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N,N-trimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, which facilitate the replacement of the iodide ion.
Redox Reactions: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted ammonium salts .
Scientific Research Applications
3-Amino-N,N,N-trimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-N,N,N-trimethylpropan-1-aminium iodide exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The quaternary ammonium group facilitates the formation of stable complexes with various substrates, enhancing their solubility and reactivity . The compound’s surfactant properties are attributed to its ability to reduce surface tension and form micelles in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide: This compound is similar in structure but contains a bromide ion instead of an iodide ion.
N,N,N-Trimethylpropan-1-aminium Bromide: Another similar compound with a bromide ion, used in similar applications.
Uniqueness
3-Amino-N,N,N-trimethylpropan-1-aminium iodide is unique due to its iodide ion, which can influence its reactivity and solubility compared to its bromide counterparts . The iodide ion can also enhance the compound’s ability to form stable complexes with various substrates, making it particularly useful in specific applications .
Properties
CAS No. |
64299-99-6 |
|---|---|
Molecular Formula |
C6H17IN2 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
3-aminopropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H17N2.HI/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OBKXPXUOEXJCJO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCN.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















